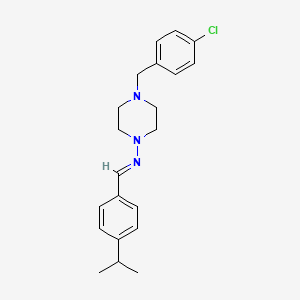
4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C21H26ClN3 and its molecular weight is 355.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.1815255 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine, often referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C21H26ClN3
- Molecular Weight: 355.91 g/mol
- CAS Number: 306989-84-4
The biological activity of this compound can be attributed to its structural features, particularly the piperazine ring and the chlorobenzyl and isopropylbenzylidene substituents. These functional groups are known to interact with various biological targets:
- Receptor Interaction : Piperazine derivatives often exhibit affinity for neurotransmitter receptors, including serotonin and dopamine receptors, which may explain their psychoactive properties.
- Antimicrobial Activity : Some studies suggest that similar compounds have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.
Biological Assays and Findings
In various assays designed to evaluate biological activity, this compound has demonstrated significant effects:
- Antimicrobial Assays : The compound was tested against several bacterial strains using the disk diffusion method. Results indicated a notable zone of inhibition, suggesting strong antibacterial properties.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
- Cytotoxicity Tests : Using HeLa cells, the compound was evaluated for cytotoxic effects. The IC50 value was determined to be approximately 25 µM, indicating moderate cytotoxicity.
Case Studies
Several research studies have explored the biological activity of similar compounds:
- Study on Antidepressant Effects : A study published in Pharmacology Biochemistry and Behavior investigated the effects of a structurally related piperazine derivative on depression models in rats. The results indicated significant reductions in depressive behavior, suggesting potential antidepressant properties.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various piperazine derivatives, including this compound. It was found to be effective against both gram-positive and gram-negative bacteria, supporting its use as a lead compound for further development.
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3/c1-17(2)20-7-3-18(4-8-20)15-23-25-13-11-24(12-14-25)16-19-5-9-21(22)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZNSZNNNXAQAG-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














